Methyl 1-hexylpyrrole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
methyl 1-hexylpyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-6-9-13-10-7-8-11(13)12(14)15-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
HLFBJEDMDUYVDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CC=C1C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 1 Hexylpyrrole 2 Carboxylate
Retrosynthetic Analysis and Precursor Chemical Synthesis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For Methyl 1-hexylpyrrole-2-carboxylate, this process identifies key chemical bonds that can be disconnected to reveal plausible precursors. The primary disconnections are typically made at the N-C (pyrrole-hexyl) bond and the C-C/C-N bonds forming the heterocyclic ring itself.
Two main retrosynthetic strategies emerge:
Functionalization of a Pre-formed Pyrrole (B145914) Ring: This is often the most direct approach. The target molecule is disconnected at the N-hexyl bond, leading to two key precursors: methyl 1H-pyrrole-2-carboxylate and a hexylating agent, such as 1-bromohexane (B126081). This strategy relies on the N-alkylation of the pre-formed pyrrole ester.
Construction of the Pyrrole Ring: This approach involves building the pyrrole ring with the substituents already in place or introduced during the cyclization process. Disconnecting the ring reveals precursors such as hexylamine (B90201) and a suitable 1,4-dicarbonyl compound bearing a methyl ester group, consistent with a Paal-Knorr type synthesis acs.orgnih.gov.
The synthesis of the crucial precursor, methyl 1H-pyrrole-2-carboxylate, can be achieved through several established methods. One common method is the esterification of 1-methylpyrrole-2-carboxylic acid with methanol (B129727) ontosight.ai. Another route starts from pyrrole itself, which undergoes acylation followed by alcoholysis to yield the desired alkyl 1H-pyrrole-2-carboxylate arkat-usa.org. A study also describes the synthesis of N-acylpyrroles through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization organic-chemistry.org.
Development of Novel and Optimized Synthetic Pathways
The synthesis of pyrroles is a cornerstone of heterocyclic chemistry, with continuous efforts to develop more efficient and versatile methods.
Strategies for Direct Pyrrole Ring Construction
Direct construction methods aim to assemble the substituted pyrrole ring from acyclic precursors in a single or few steps. These methods offer high efficiency and control over the substitution pattern.
Paal-Knorr Synthesis: This remains one of the most fundamental and widely used methods for pyrrole synthesis. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, this would involve the reaction of hexylamine with a 1,4-dicarbonyl compound containing a methyl ester at the 2-position. The reaction is typically carried out under acidic or neutral conditions. Recent advancements have focused on greener and milder conditions, including the use of water as a solvent and various catalysts acs.orgnih.govbeilstein-journals.org.
Knorr Pyrrole Synthesis: This method involves the reaction between an α-amino ketone and a compound with an active methylene (B1212753) group (e.g., a β-ketoester) wikipedia.org. By carefully selecting the starting materials, this method can provide access to polysubstituted pyrroles.
Multi-component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Several MCRs have been developed for pyrrole synthesis, offering a rapid and convergent route to complex structures nih.govresearchgate.net. For example, a Hantzsch-type multicomponent reaction using an amine, a β-ketoester, and an α-haloketone can be adapted for this purpose researchgate.net.
| Direct Synthesis Method | Precursors | General Conditions | Reference |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Primary amine (Hexylamine) | Acidic or neutral, often with heating | acs.orgnih.gov |
| Knorr Pyrrole Synthesis | α-amino ketone, Active methylene compound | Base or acid catalysis | wikipedia.org |
| Multi-component Reactions | e.g., Amine, β-ketoester, α-haloketone | Often one-pot, may be catalyzed | nih.govresearchgate.net |
Functionalization of Pre-formed Pyrrole Scaffolds
This strategy involves modifying a simpler, pre-existing pyrrole ring. For this compound, the most common approach is the N-alkylation of methyl 1H-pyrrole-2-carboxylate.
Pyrrole is an electron-rich aromatic heterocycle, and the N-H proton is acidic enough (pKa ≈ 17.5) to be removed by a suitable base wikipedia.orgnih.gov. The resulting pyrrolide anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides.
The synthesis would proceed as follows:
Deprotonation of methyl 1H-pyrrole-2-carboxylate with a base such as sodium hydride (NaH), potassium tert-butoxide, or potassium carbonate.
Reaction of the resulting anion with a hexyl halide (e.g., 1-bromohexane or 1-iodohexane) to form the N-C bond.
This method is highly effective and has been used to prepare a wide variety of N-substituted pyrroles. Research has shown that the regioselective alkylation at the nitrogen atom of similar pyrrole esters proceeds in good yields arkat-usa.orgorganic-chemistry.org.
Catalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Coupling Reactions
Transition metals are powerful catalysts for forming C-N and C-C bonds, and numerous methods have been developed for pyrrole synthesis. tohoku.ac.jp These reactions often proceed under mild conditions with high functional group tolerance.
Iridium Catalysis: Sustainable routes using iridium catalysts can form pyrroles from secondary alcohols and amino alcohols, eliminating hydrogen gas as the only byproduct. nih.gov This approach is noted for its tolerance of a wide array of functional groups. nih.gov
Ruthenium Catalysis: Ruthenium-based pincer catalysts enable the synthesis of substituted pyrroles through the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org Another ruthenium-catalyzed process involves the ring-closing metathesis of diallylamines followed by in situ oxidation to form the aromatic pyrrole ring. organic-chemistry.org
Palladium Catalysis: Palladium catalysts are versatile for pyrrole synthesis. One method involves the oxidative arylation of N-homoallylicamines with boronic acids, followed by an intramolecular aza-Wacker cyclization. organic-chemistry.org
Gold Catalysis: Gold catalysts can effect a cascade hydroamination/cyclization of α-amino ketones with alkynes, offering high regioselectivity. organic-chemistry.org
Zinc and Rhodium Catalysis: Dienyl azides can be converted to substituted pyrroles at room temperature using catalysts like zinc iodide (ZnI₂) or rhodium complexes, providing a mild and efficient pathway. organic-chemistry.org
| Catalyst System | Reaction Type | Key Features | Reference |
| Iridium (Ir) | Dehydrogenative coupling | Sustainable, H₂ byproduct, broad functional group tolerance | nih.gov |
| Ruthenium (Ru) | Dehydrogenative coupling / Metathesis | Access from alcohols, formation from diallylamines | organic-chemistry.org |
| Palladium (Pd) | Oxidative cyclization | Cascade C-C and C-N bond formation | organic-chemistry.org |
| Gold (Au) | Hydroamination/cyclization | High regioselectivity, mild conditions | organic-chemistry.org |
| Zinc (Zn) / Rhodium (Rh) | Cyclization from azides | Room temperature, efficient for substituted pyrroles | organic-chemistry.org |
Organocatalysis and Biocatalysis in Pyrrole Synthesis
In a shift towards greener chemistry, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems. nih.gov
Organocatalysis: This field utilizes small, metal-free organic molecules to catalyze chemical transformations. For pyrrole synthesis, organocatalytic strategies have gained significant attention. nih.govrsc.org
Clauson-Kass Reaction: Organocatalysts, such as nano-ferric supported glutathione, have been used to catalyze the Clauson-Kass reaction between amines and 2,5-dimethoxytetrahydrofuran (B146720) in water, offering high yields and catalyst recyclability. beilstein-journals.org
[3+2] Cycloadditions: Organophosphines can catalyze the formal [3+2] cycloaddition of activated alkynes and isocyanides to produce substituted pyrroles. rsc.org
Michael Addition/Cyclization Cascades: Chiral primary amines derived from cinchona alkaloids can catalyze the asymmetric addition of pyrroles to enones, leading to functionalized products with high enantioselectivity. nih.gov
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions.
Monoamine Oxidases (MAOs): MAO-N enzymes have been shown to catalyze the oxidation-aromatization of 3-pyrrolines to pyrroles. This can be combined with a ring-closing metathesis step in a one-pot chemoenzymatic cascade to produce pyrroles from diallylamines. acs.org
Cytochrome P450: Engineered cytochrome P450 enzymes have been developed to catalyze intramolecular Ullmann-type C-N coupling reactions, demonstrating the potential of directed evolution to create novel biocatalysts for heterocycle synthesis. digitellinc.com
These advanced catalytic methods provide a diverse toolbox for the synthesis of this compound, enabling chemists to choose pathways that optimize for yield, purity, cost, and environmental impact.
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles to the synthesis of pyrrole derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netconicet.gov.ar These principles are critical in developing sustainable methods for producing compounds like this compound.
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern approaches seek to replace these with environmentally benign alternatives like water or to eliminate the solvent entirely.
Aqueous Synthesis : The Paal-Knorr synthesis, a classical method for preparing pyrroles from a 1,4-dicarbonyl compound and a primary amine (such as hexylamine for the target molecule), can be adapted to aqueous conditions. The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. Catalysts like iron(III) chloride have proven effective for promoting the Paal-Knorr condensation in water under mild conditions, offering good to excellent yields of N-substituted pyrroles. organic-chemistry.org Another approach involves using sulfonic acid-functionalized β-Cyclodextrin as a supramolecular catalyst in water, which can act as both a phase transfer agent and an acid catalyst. researchgate.net Recently, the synthesis of pyrrole-2-carboxylic acid (PCA) from biomass-derived feedstocks like D-glucosamine and pyruvic acid has been demonstrated in water, highlighting a pathway toward bio-based chemical production. researchgate.netcam.ac.uk
Solvent-Free Methodologies :
Mechanochemistry : The use of ball milling for the mechanosynthesis of pyrrole derivatives represents a significant advancement in solvent-free reactions. An inexpensive copper salt has been shown to catalyze the reaction between 4-arylidene isoxazol-5-ones and enamino esters to produce pyrrole-2-carboxylic acids. organic-chemistry.org This method is noted for its high efficiency, minimal solvent use for workup, lack of external heating, and improved selectivity. organic-chemistry.org
Solid-State Synthesis : Another solvent-free technique involves the mechanochemical grinding of 1,4-diketones with ammonium (B1175870) acetate, assisted by infrared irradiation, to achieve amination and cyclization, thereby reducing waste and saving energy. researchgate.net Phase-transfer catalysis (PTC) under solid-liquid, solvent-free conditions has also been employed to synthesize esters of 2-pyrrolecarboxylic acid by reacting the corresponding potassium salt with alkylating agents. clockss.org
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product.
Multicomponent Reactions (MCRs) : MCRs are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, with few or no byproducts. nih.gov Syntheses of highly functionalized pyrroles from aziridine (B145994) ring-opening followed by intramolecular cyclization are described as highly atom-economical, with water being the only byproduct. mdpi.comnih.gov
Catalytic Approaches : The development of novel catalysts is crucial for waste minimization. Manganese-catalyzed reactions have been developed for the conversion of primary diols and amines into 2,5-unsubstituted pyrroles, producing only water and molecular hydrogen as side products in the absence of organic solvents. organic-chemistry.org This demonstrates exceptional selectivity and atom economy. organic-chemistry.org Similarly, the catalytic version of the Knorr pyrrole synthesis can produce pyrroles via a dehydrogenative coupling that forms hydrogen as the sole byproduct. organic-chemistry.org
Continuous Flow Synthesis : Continuous flow chemistry offers enhanced control over reaction parameters, leading to improved yields, safety, and efficiency while minimizing waste. acs.org This technology has been applied to the Clauson-Kaas synthesis of N-substituted pyrroles, providing a scalable and efficient alternative to batch processing that simplifies product isolation. acs.org The integration of monomer synthesis and subsequent reactions in a continuous flow reactor is an appealing strategy for maximizing process efficiency. acs.org
Table 1: Comparison of Green Synthesis Strategies for Pyrrole Derivatives
| Strategy | Key Features | Typical Conditions | Advantages | Relevant Citations |
|---|---|---|---|---|
| Aqueous Paal-Knorr | Uses water as a solvent. | 1,4-dicarbonyl, primary amine, catalyst (e.g., FeCl₃) in water. | Environmentally benign, mild conditions, good yields. | organic-chemistry.org |
| Mechanosynthesis | Solvent-free reaction in a ball mill. | Reactants mixed with a catalyst (e.g., CuCl₂) and milled. | High efficiency, minimal solvent, no heating, high selectivity. | organic-chemistry.org |
| Multicomponent Reactions | Combines ≥3 reactants in one pot. | Various starting materials, often with a catalyst. | High atom economy, reduced waste, structural diversity. | nih.govmdpi.com |
| Catalytic Dehydrogenation | Forms H₂ as the only byproduct. | Diols and amines with a Mn catalyst. | Excellent atom economy, avoids stoichiometric oxidants. | organic-chemistry.org |
| Continuous Flow | Reaction occurs in a continuously flowing stream. | Pumped reactants through a heated microreactor. | Scalable, improved safety, high efficiency, minimal waste. | acs.org |
Mechanistic Investigations of Synthetic Transformations Leading to this compound
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields. The synthesis of a 1,2-disubstituted pyrrole like this compound can be approached through several classical and modern synthetic transformations.
Paal-Knorr Synthesis Mechanism : This is one of the most direct and widely used methods for synthesizing N-substituted pyrroles. For the target molecule, the mechanism would involve the condensation of a suitable 1,4-dicarbonyl precursor (e.g., a 2,5-dialkoxytetrahydrofuran-2-carboxylate derivative) with hexylamine. organic-chemistry.org The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an enamine. A subsequent intramolecular cyclization via nucleophilic attack of the enamine nitrogen onto the remaining carbonyl group, followed by elimination of a water molecule, leads to the formation of the aromatic pyrrole ring. pharmaguideline.comsemanticscholar.org
Knorr Pyrrole Synthesis Mechanism : This powerful method involves the reaction of an α-amino-ketone with a β-ketoester. wikipedia.org The mechanism begins with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, the elimination of water, and a final tautomerization to yield the stable aromatic pyrrole. wikipedia.org While the classic Knorr synthesis often employs two equivalents of a β-ketoester (one being converted to an α-amino-ketone in situ), the general mechanism provides a robust pathway to highly substituted pyrroles. wikipedia.org
Mechanism of N-Alkylation : An alternative route involves the N-alkylation of a pre-formed methyl 1H-pyrrole-2-carboxylate. In this case, the pyrrole nitrogen is deprotonated by a base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction (S_N2) with an n-hexyl halide (e.g., 1-bromohexane or 1-iodohexane) to furnish the final product, this compound. pharmaguideline.com The choice of base and solvent is critical to avoid competing side reactions.
Iron-Catalyzed Radical Mechanism : For certain transformations, such as the synthesis of pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and an alcohol in the presence of iron catalysts, a radical mechanism has been proposed. researchgate.net This involves the formation of a trichloromethyl radical which attacks the pyrrole ring, followed by a series of steps leading to the final ester product. researchgate.net
Scalability Research and Process Chemistry Considerations for Laboratory Synthesis
Translating a synthetic route from a small-scale discovery lab to a larger, process-oriented scale introduces numerous challenges. Key considerations include cost of reagents, reaction safety, ease of purification, and robustness of the procedure.
Process Optimization : For the synthesis of pyrrole-2-carboxylic acid esters, large-scale procedures have been developed that avoid moisture-sensitive organometallic reagents. orgsyn.org A common route involves the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride, followed by reaction of the resulting 2-pyrrolyl trichloromethyl ketone with an alcohol (methanol in this case) to form the ester. orgsyn.org On a larger scale, managing the exothermicity of the acylation and ensuring efficient mixing are critical. orgsyn.org
Workup and Purification : Scalable syntheses must have practical purification methods. The procedure for ethyl pyrrole-2-carboxylate involves aqueous washes to remove catalysts and byproducts, followed by extraction into an organic solvent, drying, and final purification by vacuum distillation. orgsyn.org Crystallization is also a powerful purification technique for solid products, as demonstrated in the isolation of 2-pyrrolyl trichloromethyl ketone from hexane. orgsyn.org
Scalability of Green Methods : Green chemistry approaches are often designed with scalability in mind.
Continuous flow synthesis is inherently more scalable and safer than large-batch processing, as the small reaction volume at any given time minimizes risks associated with exothermic reactions or hazardous intermediates. acs.org
Mechanochemical syntheses have also been successfully scaled up. A copper-catalyzed synthesis of pyrrole-2-carboxylic acids was scaled to the gram level while maintaining a good yield, demonstrating the practical potential of this solvent-free method. organic-chemistry.org
The use of ultrasound in the Knorr synthesis is considered a practical protocol for potential industrial production, as it can improve reaction rates and avoid high temperatures. semanticscholar.org
Table 2: Key Considerations for Laboratory Scale-Up of Pyrrole Synthesis
| Parameter | Consideration | Importance for Scale-Up | Relevant Citations |
|---|---|---|---|
| Reagent Cost & Availability | Starting materials must be commercially available and affordable at larger quantities. | Directly impacts the economic viability of the synthesis. | orgsyn.orgnih.gov |
| Reaction Conditions | Temperature control (exotherms), reaction time, and mixing efficiency. | Crucial for safety, reproducibility, and preventing side product formation. | wikipedia.orgorgsyn.org |
| Solvent Choice | Volume, toxicity, flammability, and ease of removal/recycling. | Impacts process safety, environmental footprint, and overall cost. | organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Purification Method | Feasibility of extraction, distillation, crystallization, or chromatography at scale. | Chromatography is often avoided at large scales; crystallization and distillation are preferred. | orgsyn.org |
| Process Technology | Use of batch vs. continuous flow reactors. | Flow chemistry can offer superior safety, control, and consistency for larger quantities. | acs.org |
| Waste Management | The nature and volume of byproducts and solvent waste. | Minimizing waste reduces disposal costs and environmental impact. | researchgate.netorganic-chemistry.org |
Chemical Reactivity and Transformations of Methyl 1 Hexylpyrrole 2 Carboxylate
Electrophilic Aromatic Substitution (EAS) Reactivity of the Pyrrole (B145914) Moiety
The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet. However, the presence of the electron-withdrawing methyl carboxylate group at the 2-position significantly influences the regioselectivity and reactivity of the ring.
Regioselectivity and Mechanistic Studies
The methyl carboxylate group at the C2 position deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles primarily to the C4 and C5 positions. This is because the electron-withdrawing nature of the ester group destabilizes the cationic intermediate (Wheland intermediate) formed during attack at the adjacent C3 and C5 positions more than at the C4 position.
Studies on the halogenation of methyl pyrrole-2-carboxylate have provided insights into this regioselectivity. For instance, the halogenation of methyl pyrrole-2-carboxylate has been shown to yield a mixture of 4- and 5-halo derivatives, with the 4-substituted product often being the major isomer. rsc.org The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, where the electrophile adds to the pyrrole ring to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity.
Derivatization via Electrophilic Substitution
The established regioselectivity allows for the controlled derivatization of the pyrrole ring of methyl 1-hexylpyrrole-2-carboxylate. Key electrophilic substitution reactions include:
Halogenation: Reactions with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or molecular halogens can introduce chlorine or bromine atoms at the C4 and C5 positions. rsc.org
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group, predominantly at the C4-position. youtube.comyoutube.com The resulting methyl 1-methyl-4-nitropyrrole-2-carboxylate is a known compound, suggesting a similar outcome for the N-hexyl analogue. youtube.com
Vilsmeier-Haack Reaction: This reaction, which uses a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride), introduces a formyl group onto the pyrrole ring. organic-chemistry.orgwikipedia.orgchemtube3d.com For pyrroles with an electron-withdrawing group at C2, formylation is expected to occur at the C4 or C5 position. nih.gov
Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com Research on the Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate has shown that substitution occurs at the 4- and 5-positions. cdnsciencepub.com
Table 1: Regioselectivity in Electrophilic Substitution of Methyl Pyrrole-2-Carboxylate Analogues
| Electrophilic Reagent | Position of Substitution | Reference(s) |
| Halogenating Agents | C4 and C5 | rsc.org |
| Nitrating Agents | C4 | youtube.comyoutube.comyoutube.com |
| Vilsmeier Reagent | C4 and/or C5 | organic-chemistry.orgwikipedia.orgchemtube3d.comnih.gov |
| Acylating Agents | C4 and C5 | cdnsciencepub.com |
Nucleophilic Reactions and Addition Chemistry of the Pyrrole Ring and Ester Group
While the pyrrole ring itself is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the ester functionality of this compound is susceptible to nucleophilic acyl substitution. Furthermore, the pyrrole ring can participate in certain addition reactions.
The carbonyl carbon of the methyl ester group is electrophilic and can be attacked by various nucleophiles. Additionally, while less common for pyrroles, cycloaddition reactions can occur under specific conditions, particularly when the pyrrole acts as a diene, a reactivity that can be influenced by N-substitution.
Functional Group Interconversions of the Ester Moiety and Alkyl Chain
The ester and N-alkyl groups of this compound can be chemically modified to introduce new functionalities.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. acs.org
Transesterification: The methyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
Reduction of the Ester Group: The ester can be reduced to a primary alcohol (1-hexyl-2-(hydroxymethyl)pyrrole) using strong reducing agents like lithium aluminum hydride (LiAlH4). ic.ac.ukmasterorganicchemistry.commasterorganicchemistry.comyoutube.com
Oxidation of the N-Alkyl Chain: While specific studies on the N-hexyl group of this particular molecule are not prevalent, the oxidation of alkyl chains on other heterocyclic systems is a known transformation. This could potentially lead to the introduction of hydroxyl or carbonyl functionalities on the hexyl chain.
Table 2: Functional Group Interconversions of this compound
| Reaction | Reagents | Product | Reference(s) |
| Ester Hydrolysis | Acid or Base | 1-Hexylpyrrole-2-carboxylic acid | acs.org |
| Transesterification | Alcohol, Acid/Base catalyst | Other 1-hexylpyrrole-2-carboxylates | masterorganicchemistry.com |
| Ester Reduction | LiAlH4 | (1-Hexyl-1H-pyrrol-2-yl)methanol | ic.ac.ukmasterorganicchemistry.commasterorganicchemistry.comyoutube.com |
Synthesis and Exploration of Novel Derivatives and Analogues of this compound
The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties.
Modification of the N-Alkyl Substituent
The N-hexyl group can be varied by starting from pyrrole-2-carboxylates and introducing different alkyl groups via N-alkylation. A common method involves the deprotonation of the pyrrole nitrogen with a base such as sodium hydride, followed by reaction with an appropriate alkyl halide. researchgate.net This approach allows for the synthesis of a wide range of N-substituted pyrrole-2-carboxylate analogues, enabling the study of how the nature of the N-alkyl chain influences the chemical and physical properties of the molecule. researchgate.netpolimi.it
Transformations at the Pyrrole Carboxylate Position
The ester group at the C2 position of the pyrrole ring is a key site for chemical modification, allowing for the introduction of diverse functionalities.
One of the most fundamental transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 1-hexylpyrrole-2-carboxylic acid. This reaction is typically carried out under basic conditions, for instance, using sodium hydroxide (B78521) in a mixture of methanol (B129727) and water. The resulting carboxylic acid is a versatile intermediate for further synthetic manipulations.
Another important reaction is amidation , where the methyl ester is converted to an amide. This can be achieved by direct reaction with an amine, often at elevated temperatures, or by a two-step process involving initial hydrolysis to the carboxylic acid followed by coupling with an amine using a standard coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reduction of the ester group provides access to the corresponding alcohol, (1-hexylpyrrol-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran.
Finally, the ester can undergo transesterification by reaction with a different alcohol in the presence of an acid or base catalyst, allowing for the synthesis of other alkyl 1-hexylpyrrole-2-carboxylates.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | NaOH, MeOH/H₂O, reflux | 1-hexylpyrrole-2-carboxylic acid |
| Amidation (direct) | R-NH₂, heat | N-substituted-1-hexylpyrrole-2-carboxamide |
| Amidation (via acid) | 1. NaOH, MeOH/H₂O 2. R-NH₂, DCC or EDC | N-substituted-1-hexylpyrrole-2-carboxamide |
| Reduction | LiAlH₄, Et₂O or THF | (1-hexylpyrrol-2-yl)methanol |
| Transesterification | R-OH, H⁺ or OH⁻ catalyst | Alkyl 1-hexylpyrrole-2-carboxylate |
Multi-functionalized Pyrrole Architectures
This compound serves as a scaffold for the synthesis of more complex, multi-functionalized pyrrole derivatives. The pyrrole ring itself can undergo various electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituents.
Halogenation , for instance, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms onto the pyrrole ring, typically at the C4 or C5 positions.
Nitration and sulfonation can also be performed, although care must be taken to control the reaction conditions to avoid polymerization or degradation of the pyrrole ring. These reactions introduce nitro and sulfonic acid groups, respectively, which can be further transformed.
Furthermore, the nitrogen atom of the pyrrole ring can be involved in reactions, although the presence of the N-hexyl group already fulfills this valency. However, the combination of transformations at the carboxylate position and on the pyrrole ring allows for the creation of a wide array of di- and tri-substituted pyrroles with diverse functionalities.
Application of this compound as a Building Block in Complex Molecular Synthesis
The diverse reactivity of this compound makes it a valuable precursor in the synthesis of more elaborate molecular structures, particularly heterocyclic systems.
Utilization in Heterocyclic Fusion Reactions
This compound can be employed as a starting material for the construction of fused heterocyclic systems, where the pyrrole ring is annulated with another ring. For example, the carboxylate group and an adjacent position on the pyrrole ring can participate in cyclization reactions to form pyrrolo[1,2-a]pyrazines, pyrrolo[1,2-a]pyrimidines, or other related fused bicyclic structures. These reactions often involve a sequence of steps, such as reduction or elaboration of the carboxylate group, followed by condensation and cyclization with a suitable bifunctional reagent.
Role in Natural Product Synthesis Scaffolds (if applicable, synthetic studies only)
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, the pyrrole-2-carboxylate scaffold is a common motif in various natural products. Therefore, synthetic studies on this compound and its derivatives can provide valuable insights and methodologies applicable to the synthesis of these more complex targets. For instance, the prodigiosin (B1679158) family of natural products contains a substituted pyrrole ring that can be conceptually derived from pyrrole-2-carboxylate precursors. Synthetic efforts towards analogs of these natural products could potentially utilize N-alkylated pyrrole-2-carboxylates.
Advanced Mechanistic Studies of Chemical Reactions Involving this compound
Detailed mechanistic studies on reactions involving this compound are not widely available. However, the general mechanisms of the reactions it undergoes are well-established in organic chemistry.
For instance, the hydrolysis of the ester group proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, the hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group.
Advanced Spectroscopic and Analytical Research Methodologies Applied to Methyl 1 Hexylpyrrole 2 Carboxylate and Its Derivatives
High-Resolution Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Nuances
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of Methyl 1-hexylpyrrole-2-carboxylate in solution. Both ¹H and ¹³C NMR provide primary evidence for the compound's covalent framework. In ¹H NMR, the pyrrole (B145914) ring protons typically appear as distinct doublets or triplets in the aromatic region, with coupling constants indicating their relative positions. The protons of the N-hexyl group and the methyl ester moiety exhibit characteristic signals in the aliphatic region.
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguous assignment. A COSY spectrum would reveal the coupling network between protons on the hexyl chain and within the pyrrole ring, while an HSQC spectrum correlates each proton to its directly attached carbon atom. For instance, the signals for the pyrrole ring protons can be definitively assigned by observing their correlations to the corresponding pyrrole carbon atoms in the HSQC spectrum. These techniques are also vital for distinguishing between similar pyrrole derivatives.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide insight into the through-space proximity of protons, offering details on the preferred conformation of the flexible hexyl chain relative to the planar pyrrole ring. The intensity of NOE cross-peaks can help determine the spatial arrangement of the molecule in its solvated state.
| ¹H NMR (Predicted) * | Chemical Shift (ppm) | Multiplicity | Assignment |
| Pyrrole H-5 | ~7.0 | t | Pyrrole Ring |
| Pyrrole H-3 | ~6.8 | dd | Pyrrole Ring |
| Pyrrole H-4 | ~6.1 | t | Pyrrole Ring |
| N-CH₂ (Hexyl) | ~4.2 | t | N-Alkyl Chain |
| O-CH₃ (Ester) | ~3.8 | s | Methyl Ester |
| Hexyl Chain (-CH₂-)₅ | 1.2-1.8 | m | N-Alkyl Chain |
| Hexyl Chain (-CH₃) | ~0.9 | t | N-Alkyl Chain |
| Predicted shifts are based on typical values for similar pyrrole structures. The exact values depend on the solvent and experimental conditions. |
| ¹³C NMR (Predicted) * | Chemical Shift (ppm) | Assignment |
| C=O (Ester) | ~161 | Carbonyl Carbon |
| Pyrrole C-2 | ~128 | Pyrrole Ring |
| Pyrrole C-5 | ~123 | Pyrrole Ring |
| Pyrrole C-3 | ~115 | Pyrrole Ring |
| Pyrrole C-4 | ~108 | Pyrrole Ring |
| O-CH₃ (Ester) | ~51 | Methyl Ester Carbon |
| N-CH₂ (Hexyl) | ~48 | N-Alkyl Chain Carbon |
| Hexyl Chain (-CH₂-)₅ | 22-32 | N-Alkyl Chain Carbons |
| Hexyl Chain (-CH₃) | ~14 | N-Alkyl Chain Carbon |
| Predicted shifts are based on typical values for similar pyrrole structures. |
Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Reaction Pathway Intermediates
Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Using electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and then fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments create a unique mass spectrum.
For this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular formula (C₁₂H₁₉NO₂). The fragmentation patterns are influenced by the substituents on the pyrrole ring. Common fragmentation pathways for this molecule would include:
Alpha-cleavage next to the nitrogen atom, leading to fragmentation of the hexyl chain.
Loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in an [M-31]⁺ fragment.
Loss of the entire methoxycarbonyl group (-COOCH₃), giving an [M-59]⁺ fragment.
Cleavage within the hexyl chain, often resulting in a series of peaks separated by 14 mass units (-CH₂-).
High-resolution mass spectrometry (HRMS), often coupled with techniques like time-of-flight (TOF) analysis, provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and its fragments, further confirming the proposed structures and fragmentation pathways.
| Ion | m/z (Predicted) | Possible Fragmentation Pathway |
| [M+H]⁺ | 210 | Protonated Molecule |
| [M]⁺ | 209 | Molecular Ion |
| [M-31]⁺ | 178 | Loss of ·OCH₃ from ester |
| [M-59]⁺ | 150 | Loss of ·COOCH₃ group |
| [M-71]⁺ | 138 | Cleavage of hexyl chain (loss of C₅H₁₁) |
| [C₅H₆N]⁺ | 80 | Pyrrole ring fragment |
Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture (on derivatives or intermediates)
While obtaining a suitable single crystal of an oil like this compound can be challenging, X-ray diffraction studies on solid derivatives or synthetic intermediates are invaluable for unequivocally determining the three-dimensional molecular structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles.
For a crystalline derivative, X-ray analysis would confirm the planarity of the pyrrole ring and provide the exact geometry of the ester group. It would also reveal the conformation of the N-hexyl chain, which is often fixed in a specific arrangement in the crystal
Computational and Theoretical Chemistry Investigations of Methyl 1 Hexylpyrrole 2 Carboxylate
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which dictates its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic properties of pyrrole (B145914) derivatives. publish.csiro.auresearchgate.net For methyl 1-hexylpyrrole-2-carboxylate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G**, are employed to determine the geometries of its ground and excited states. researchgate.net
A key outcome of these calculations is the characterization of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. In related pyrrole systems, the HOMO is typically characterized by π-electron density distributed across the pyrrole ring, while the LUMO is also a π-type orbital. acs.org The electron-donating hexyl group and the electron-withdrawing carboxylate group are expected to influence the energies and distributions of these orbitals.
Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)
| Property | Calculated Value | Unit |
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap | 5.23 | eV |
| Dipole Moment | 2.5 | Debye |
| Ground State Energy | -850.7 | Hartrees |
Note: These values are illustrative and represent typical results from DFT calculations on similar pyrrole derivatives.
Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. publish.csiro.au This allows for the theoretical assignment of UV-Visible absorption bands observed experimentally.
Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are used as benchmarks for more approximate methods. For complex pyrrole derivatives, ab initio techniques have been successfully used to determine crystal structures from powder diffraction data, demonstrating their predictive power for solid-state properties. cambridge.org In the case of this compound, high-level ab initio calculations could be used to obtain highly accurate predictions of its geometry, vibrational frequencies, and thermochemical properties, serving as a "gold standard" for theoretical data.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the N-hexyl group and the rotation around the bond connecting the carboxylate group to the pyrrole ring mean that this compound can exist in several different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms.
Experimental and theoretical studies on related N-alkylpyrrole-2-esters indicate a strong preference for a specific planar conformation. rsc.org It is thought that these 2-mono-esters exist in solution predominantly in a single rotameric form, likely the syn-s-trans conformer. rsc.org In this arrangement, the ester's carbonyl group is oriented syn (on the same side) relative to the pyrrole ring's nitrogen atom, and the C=O and O-CH₃ bonds within the ester group are in a trans relationship.
Computational mapping of the potential energy surface (PES) confirms this preference. The PES is generated by systematically rotating the key dihedral angles (e.g., the angle defining the orientation of the hexyl chain and the angle of the ester group) and calculating the molecule's energy at each point. This process identifies the low-energy conformers (local minima) and the transition states that separate them. For this compound, the PES would show that the syn-s-trans conformer is the global energy minimum, significantly more stable than other possible arrangements like the anti-s-trans or gauche conformers.
Table 2: Relative Energies of this compound Conformers (Illustrative)
| Conformer | Dihedral Angle (N-C-C=O) | Relative Energy (kcal/mol) | Stability |
| syn-s-trans | ~0° | 0.00 | Most Stable |
| anti-s-trans | ~180° | > 5.0 | Unstable |
| gauche | ~60° | 2.5 | Less Stable |
Note: The hexyl chain itself has multiple conformers, but the primary focus is often on the orientation of the functional group relative to the aromatic ring.
Computational Prediction of Reactivity and Reaction Pathways
Theoretical methods are invaluable for predicting how a molecule will behave in a chemical reaction, identifying the most likely products and the energy required to form them.
To understand the kinetics of a reaction, chemists must identify the transition state (TS)—the highest energy point along the reaction coordinate. DFT calculations are highly effective for locating the geometry of a transition state and calculating its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
A relevant reaction for this class of compounds is acid-catalyzed hydrolysis or decarboxylation. researchgate.net For the decarboxylation of the parent pyrrole-2-carboxylic acid, DFT studies have shown that protonation of the pyrrole ring at the α-carbon is a key step. researchgate.netcdnsciencepub.com A similar computational approach for this compound would involve modeling its reaction with a hydronium ion, locating the transition state for ester hydrolysis, and calculating the activation barrier. The presence of water molecules can also be explicitly included in the calculations to model their catalytic or solvent effects, which can significantly lower the activation energy. researchgate.net
Table 3: Illustrative Activation Energies for a Hypothetical Hydrolysis Reaction
| Reaction Step | Activation Energy (Ea) in Gas Phase (kcal/mol) | Activation Energy (Ea) in Aqueous Solution (kcal/mol) |
| Nucleophilic Attack on Carbonyl | 25.8 | 18.5 |
| Proton Transfer | 5.2 | 2.1 |
| C-O Bond Cleavage | 15.4 | 10.9 |
Once a transition state is characterized, the entire reaction pathway can be mapped out using Intrinsic Reaction Coordinate (IRC) calculations. An IRC simulation follows the path of steepest descent from the transition state down to the reactants on one side and the products on the other. This confirms that the located TS correctly connects the intended reactants and products, providing a complete, step-by-step view of the reaction mechanism. researchgate.net
For this compound, simulations can elucidate the mechanisms of important reactions. Pyrrole rings are electron-rich and readily undergo electrophilic aromatic substitution, preferentially at the C5 position (para to the nitrogen and meta to the deactivating carboxylate group). slideshare.netpearson.com Computational simulations can model the attack of an electrophile, map the formation of the sigma complex (the reaction intermediate), and trace the subsequent loss of a proton to restore aromaticity, confirming the regioselectivity of the reaction.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior and intermolecular interactions of molecules like this compound. While specific MD simulation studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles and findings from simulations of related pyrrole derivatives provide a strong foundation for understanding its behavior in various environments.
A key aspect that can be investigated through MD simulations is the nature of intermolecular interactions. For pyrrole derivatives, interactions such as hydrogen bonding and π-π stacking are significant. researchgate.net In the case of this compound, the nitrogen atom in the pyrrole ring and the oxygen atoms in the carboxylate group can act as hydrogen bond acceptors. Simulations can quantify the strength and lifetime of these hydrogen bonds with donor molecules. Furthermore, the aromatic pyrrole ring can participate in π-π stacking interactions with other aromatic systems. The presence of the hexyl group will sterically influence these interactions, a factor that MD simulations can effectively model.
Studies on similar molecules, such as the pyrrole–pyridine complex, have utilized computational methods to investigate photochemical dynamics driven by charge-transfer states, leading to deactivation pathways. pnas.org While not a direct analogue, this highlights the capability of computational chemistry to unravel complex dynamic processes. For this compound, MD simulations can explore its interaction with other molecules, providing insights into potential complex formation and reaction dynamics.
The table below summarizes the types of intermolecular interactions that can be studied for this compound using MD simulations, based on findings for related pyrrole compounds.
| Interaction Type | Potential Participating Atoms/Groups | Significance |
| Hydrogen Bonding | Pyrrole N, Carboxylate O | Influences solubility and interactions with protic solvents or biomolecules. |
| π-π Stacking | Pyrrole Ring | Important for self-assembly and interaction with other aromatic molecules. |
| Van der Waals Forces | Hexyl Chain | Contributes to overall intermolecular attraction and influences packing in condensed phases. |
| Dipole-Dipole Interactions | Carboxylate Group, Pyrrole Ring | Affects molecular orientation and electrostatic interactions. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. researchgate.net While specific QSPR models for the physical properties of this compound analogues are not readily found in the literature, the methodology can be applied to predict various non-biological properties. nih.gov The development of such models is encouraged for regulatory purposes as an alternative to experimental testing. aidic.it
The core principle of QSPR is that the properties of a molecule are encoded in its structure. aidic.it By using a set of known molecules (a training set) and their experimentally determined properties, a mathematical model can be built. This model can then be used to predict the properties of new, untested compounds. For analogues of this compound, QSPR could be employed to predict properties such as boiling point, vapor pressure, solubility, and chromatographic retention times.
The process of building a QSPR model involves several key steps:
Selection of a dataset of molecules with known properties. For analogues of this compound, this would involve synthesizing or obtaining a series of related compounds with variations in the alkyl chain length or substituents on the pyrrole ring.
Calculation of molecular descriptors . These are numerical values that represent different aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic descriptors. researchgate.net Quantum chemical calculations are often used to derive many of these descriptors. aidic.it
Model development using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to establish a relationship between the descriptors and the property of interest. researchgate.net
Model validation to ensure its predictive power and robustness using internal and external validation techniques. aidic.it
A hypothetical QSPR study on analogues of this compound could involve synthesizing a series of 1-alkylpyrrole-2-carboxylates with varying alkyl chain lengths (e.g., from methyl to octyl). The boiling points of these compounds could then be correlated with calculated molecular descriptors.
The table below illustrates a hypothetical set of data and potential descriptors that could be used in a QSPR model for predicting the boiling point of 1-alkylpyrrole-2-carboxylate analogues.
| Compound | Alkyl Chain | Experimental Boiling Point (°C) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |
| Methyl 1-methylpyrrole-2-carboxylate | Methyl | 204.7 | 139.15 | 42.1 |
| Methyl 1-ethylpyrrole-2-carboxylate | Ethyl | (Predicted) | 153.18 | 42.1 |
| Methyl 1-propylpyrrole-2-carboxylate | Propyl | (Predicted) | 167.20 | 42.1 |
| Methyl 1-butylpyrrole-2-carboxylate | Butyl | (Predicted) | 181.23 | 42.1 |
| Methyl 1-pentylpyrrole-2-carboxylate | Pentyl | (Predicted) | 195.26 | 42.1 |
| This compound | Hexyl | (Predicted) | 209.28 | 42.1 |
Note: The boiling point for Methyl 1-methylpyrrole-2-carboxylate is from experimental data. sigmaaldrich.com The other boiling points are hypothetical and would be determined experimentally in a real QSPR study. The molecular weight and polar surface area are calculated values.
Through such a QSPR model, the boiling point of other analogues could be predicted without the need for experimental measurement, thus saving time and resources. The insights gained from the model could also help in understanding the structural factors that influence the volatility of these compounds.
Exploration of Non Clinical Research Applications of Methyl 1 Hexylpyrrole 2 Carboxylate and Its Analogues
Research in Materials Science and Organic Electronics
The unique electronic and structural properties of the pyrrole (B145914) ring, combined with the tunability offered by substitution at the N-1 and C-2 positions, make compounds like Methyl 1-hexylpyrrole-2-carboxylate intriguing candidates for materials science research. The introduction of a hexyl chain at the nitrogen atom, in particular, can significantly influence solubility, processability, and molecular packing, which are critical parameters in the performance of organic electronic devices.
Precursor for Conductive Polymers and Oligomers
Polypyrroles are a well-established class of conductive polymers, but their application has often been limited by poor solubility. The incorporation of substituents on the pyrrole monomer is a key strategy to overcome this limitation. N-substitution, in particular, can render the resulting polymers more soluble without significantly disrupting the conjugation along the polymer backbone, which is essential for electrical conductivity. mdpi.com
The hexyl group in this compound serves as a solubilizing tail. While research on the direct polymerization of this specific monomer is not extensively documented, studies on analogous N-alkylated pyrroles demonstrate the viability of this approach. For instance, the polymerization of N-substituted pyrroles can be achieved through chemical or electrochemical oxidation. mdpi.com The resulting polymers often exhibit improved processability, allowing for the formation of thin films and coatings.
The presence of the methyl carboxylate group at the 2-position can also influence the polymer's properties. This electron-withdrawing group can affect the oxidation potential of the monomer and the electronic properties of the resulting polymer. Furthermore, the carboxylate group offers a site for post-polymerization modification, potentially allowing for the grafting of other functional moieties. Research on carboxy-endcapped polypyrroles has shown that such functional groups can create bioactive surfaces, enhancing their utility in applications like biosensors and cell scaffolds. nih.govresearchgate.net
| N-Substituent | Effect on Polymerization | Impact on Polymer Properties | Potential Applications |
|---|---|---|---|
| -H (unsubstituted) | Often leads to insoluble and intractable polymers. | High conductivity but poor processability. | Bulk conductive materials, coatings. |
| -CH3 (Methyl) | Can improve solubility compared to unsubstituted polypyrrole. | Good balance of conductivity and improved processability. mdpi.com | Sensors, anti-corrosion coatings. |
| -C6H13 (Hexyl) | Significantly enhances solubility in organic solvents. | Improved solution processability, potential for self-assembly. | Printable electronics, functional inks. |
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) Research
In the realm of organic electronics, pyrrole-based materials are investigated for their potential use in the active layers of OLEDs and OPVs. The performance of these devices is intimately linked to the electronic properties and morphology of the organic materials used.
For OLEDs, the design of new emitter materials is crucial. Research has explored the use of N-annelated perylenes, which can incorporate pyrrole-like structures, as efficient green emitters. researchgate.net While direct data on this compound in OLEDs is scarce, analogous N-substituted dithienopyrroles have been used as emissive layers, demonstrating the potential of this class of compounds. researchgate.net The hexyl group would be expected to enhance the solubility and film-forming properties of such materials, which is a critical aspect of device fabrication. Computational studies on organic materials based on terphenyl and pyrrole have been conducted to predict their suitability for OLED applications, highlighting the interest in this molecular scaffold. jmaterenvironsci.com
In the context of OPVs, the active layer typically consists of a blend of an electron donor and an electron acceptor material. researchgate.netmdpi.com The energy levels (HOMO and LUMO) of these materials are critical for efficient charge separation and transport. The substitution pattern on the pyrrole ring can be used to tune these energy levels. The electron-donating nature of the pyrrole ring, combined with the electron-withdrawing character of the carboxylate group and the influence of the N-hexyl substituent, suggests that this compound could be a building block for novel donor or acceptor materials. The long alkyl chain could also promote favorable morphology in the active layer blend, which is essential for high-performance solar cells.
Liquid Crystalline Material Investigations
Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. dicp.ac.cn The introduction of long alkyl chains, such as the hexyl group in this compound, is a common strategy in the design of liquid crystalline materials. These flexible chains can promote the formation of ordered, yet fluid, mesophases.
Research has demonstrated that N-substituted pyrrole derivatives can indeed exhibit liquid crystalline behavior. By attaching a mesogenic (liquid-crystal-forming) unit to the pyrrole nitrogen via an alkyl spacer, researchers have successfully created pyrrole-based liquid crystals. The length of this alkyl spacer plays a crucial role in determining the thermal properties and the type of liquid crystalline phase formed. While the hexyl group itself may not be sufficient to induce liquid crystallinity in the monomer alone, its presence is a key structural feature in the design of more complex liquid crystalline molecules where this compound could serve as a synthetic intermediate.
Role in Advanced Organic Synthesis and Methodological Development
Beyond its potential applications in materials science, this compound and its analogues are valuable compounds in the field of organic synthesis. The pyrrole-2-carboxylate scaffold is a common motif in many biologically active natural products and pharmaceuticals.
The synthesis of N-substituted pyrroles is an active area of research. Methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, are fundamental. mdpi.com More recent and sustainable methods for the synthesis of N-alkyl pyrrole carboxylic acid derivatives from bio-sourced materials are also being developed. researchgate.net The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has also been reported, providing a route to more complex, functionalized pyrrole systems. researchgate.net
The presence of both an N-substituent and a C-2 carboxylate group offers multiple avenues for further chemical modification. The carboxylate group can be transformed into a variety of other functional groups, such as amides, aldehydes, or can be removed via decarboxylation. researchgate.net The N-hexyl group, while generally stable, can influence the reactivity of the pyrrole ring in electrophilic substitution reactions. This makes this compound a useful substrate for exploring new synthetic methodologies and for the construction of more complex molecular architectures. For instance, N-alkoxycarbonyl pyrroles have been shown to exhibit distinct reactivity in acylation reactions compared to their N-sulfonyl counterparts. acs.org
| Functional Group | Potential Transformations | Significance in Organic Synthesis |
|---|---|---|
| N-Hexyl Group | Provides solubility and steric influence. | Enables reactions in a wider range of solvents and can direct the regioselectivity of subsequent reactions. |
| Pyrrole Ring | Undergoes electrophilic substitution, cycloaddition, and metalation reactions. | Core scaffold for the synthesis of a wide array of heterocyclic compounds. |
| Methyl Carboxylate Group | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. | Versatile handle for introducing further chemical diversity and for building complex molecules. |
Research into Catalytic Roles or Ligand Development
The development of new ligands for asymmetric catalysis is a cornerstone of modern organic chemistry, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry.
As a Chiral Ligand Precursor
While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral ligands. The pyrrole scaffold can be incorporated into larger molecular frameworks that possess chirality. The N-substituent and the C-2 carboxylate provide convenient handles for attaching the pyrrole unit to a chiral backbone or for introducing chiral auxiliaries.
The development of chiral N,N'-dioxide ligands and planar-chiral ligands has shown the versatility of nitrogen-containing heterocycles in asymmetric catalysis. dicp.ac.cnrsc.org For example, chiral bisoxazoline (BOX) ligands, which are highly effective in a range of catalytic reactions, can be synthesized from chiral amino alcohols. nih.gov It is conceivable that the pyrrole-2-carboxylate unit could be integrated into such ligand architectures. The hexyl group could play a role in tuning the steric environment around the metal center, which is a key factor in achieving high levels of enantioselectivity. The design of chiral ligands is a modular process, and building blocks like this compound can be valuable additions to the synthetic chemist's toolbox for creating novel ligand systems. snnu.edu.cn
In Organocatalytic Systems
The pyrrole nucleus, being electron-rich, is highly amenable to electrophilic substitution and can participate in various catalytic transformations. The presence of an ester group at the C2 position and an alkyl group on the nitrogen atom, as in this compound, modulates this reactivity, opening avenues for its use in organocatalytic systems.
While direct studies on this compound as an organocatalyst are not prominent in the literature, the reactivity of analogous N-substituted pyrrole-2-carboxylates provides a strong basis for its potential applications. For instance, N-substituted pyrroles can be synthesized via organocatalytic methods, such as the Paal-Knorr reaction of dicarbonyl compounds with primary amines, a reaction that can be catalyzed by Brønsted acids. nih.gov This highlights the fundamental role of the N-substituent in the formation of the pyrrole ring itself.
The N-hexyl group in this compound introduces steric bulk and increases lipophilicity compared to a simple N-methyl analogue. This modification can influence the stereochemical outcome of organocatalytic reactions where the pyrrole moiety might act as a chiral auxiliary or a ligand for a metal-free catalyst. The ester group, being an electron-withdrawing group, deactivates the pyrrole ring towards electrophilic attack to some extent, which can be beneficial in controlling regioselectivity in certain transformations.
Research on the direct arylation of methyl 1-methylpyrrole-2-carboxylate using palladium-N-heterocyclic carbene (NHC) catalysts has demonstrated that the C5 position of the pyrrole ring can be selectively functionalized. nih.gov This suggests that this compound could similarly serve as a substrate in transition-metal catalyzed or even organocatalyzed C-H functionalization reactions. The N-hexyl group could play a role in modulating the solubility of the substrate and the resulting products in various solvent systems, a critical parameter in optimizing catalytic processes.
Furthermore, the pyrrole-2-carboxylate scaffold can be a precursor to more complex organocatalysts. For example, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a Brønsted acid catalyst or as a directing group in catalytic reactions. The N-hexyl group would be retained in such a derivative, potentially influencing the catalyst's solubility and its interaction with substrates in non-polar media.
| Catalytic System Component | Potential Role of this compound | Key Influencing Factors | Relevant Research on Analogues |
| Substrate in C-H functionalization | Can undergo selective functionalization at the C5 position. | Electronic effect of the ester group, steric and electronic effects of the N-hexyl group. | Direct arylation of methyl 1-methylpyrrole-2-carboxylate. nih.gov |
| Precursor to organocatalysts | Can be converted to a carboxylic acid or other functional groups to create a catalyst. | Reactivity of the ester group for transformation. | General synthesis of N-substituted pyrrole-2-carbaldehydes. nih.gov |
| Ligand in catalytic systems | The pyrrole nitrogen and ester oxygen can act as coordination sites for catalyst precursors. | The steric hindrance of the N-hexyl group can influence catalyst geometry and activity. | Use of pyrrole derivatives as ligands in palladium-catalyzed reactions. nih.gov |
Investigations in Sensor Technology Research
The development of chemical sensors for the detection of various analytes is a burgeoning field of research. Pyrrole-based compounds are attractive candidates for sensor design due to their inherent electronic properties and the ease with which they can be functionalized to introduce specific recognition sites and signaling units.
Chemo-Sensor Design and Development
This compound, in its native form, is unlikely to be an effective chemosensor as it lacks a dedicated binding site for analytes and a responsive chromogenic or fluorogenic unit. However, its scaffold is an excellent starting point for the synthesis of more elaborate sensor molecules. The pyrrole ring can be functionalized at the C4 and C5 positions, and the ester group at C2 can be readily transformed into other functionalities.
A common strategy in the design of pyrrole-based chemosensors is the introduction of a Schiff base moiety. This is typically achieved by formylation of the pyrrole ring, often at the C5 position, followed by condensation with a suitable amine. For instance, pyrrole-2-carboxaldehyde is a key intermediate in the synthesis of various sensor molecules. nih.gov The ester group of this compound could potentially direct ortho-formylation at the C3 position or, following a different synthetic route, the pyrrole ring could be formylated prior to N-alkylation and esterification.
The N-hexyl group can play a significant role in the properties of a potential sensor molecule. Its lipophilic nature can enhance the solubility of the sensor in organic media and influence its partitioning into membranes, which could be advantageous for the development of sensors for biological applications. Furthermore, the long alkyl chain can contribute to the formation of organized assemblies, such as micelles or films, which can lead to novel sensing mechanisms based on aggregation-induced emission (AIE).
Optical and Electrochemical Sensing Mechanisms
The sensing mechanism of a pyrrole-based chemosensor is intrinsically linked to its electronic structure. Upon binding of an analyte, a change in the electronic properties of the sensor molecule occurs, leading to a detectable signal. This can manifest as a change in color (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing).
For a sensor derived from this compound, the pyrrole ring itself can act as a signaling unit. The binding of a metal ion or an anion to a receptor site appended to the pyrrole scaffold can perturb the π-electron system of the ring, leading to a shift in its absorption or emission spectrum. The ester group, being conjugated with the pyrrole ring, would be part of this chromophoric system.
Electrochemical sensing is another promising avenue. Pyrrole and its derivatives can be electropolymerized to form conductive polymer films. A sensor molecule based on this compound could be designed to be electropolymerizable, for example, by introducing a polymerizable group or by direct electropolymerization of the pyrrole ring under specific conditions. The binding of an analyte to the polymer film would then modulate its electrical properties, such as conductivity or redox potential, providing an electrochemical readout. The N-hexyl group in such a polymer would likely impact the film's morphology, porosity, and hydrophobicity, all of which are critical parameters for sensor performance.
| Sensor Component | Potential Modification of this compound | Resulting Sensing Capability | Influence of N-hexyl Group |
| Recognition Unit | Hydrolysis of ester to acid, followed by amidation with a receptor moiety. | Ion or molecule binding. | Modulates solubility and accessibility of the binding site. |
| Signaling Unit | Formylation of the pyrrole ring and conversion to a Schiff base. | Colorimetric or fluorometric response. | Affects the photophysical properties of the resulting dye. |
| Transducer | Incorporation into a conductive polymer via electropolymerization. | Electrochemical signal generation. | Influences polymer film properties (morphology, hydrophobicity). |
Potential in Agrochemical Research and Crop Protection (excluding biological activity studies)
The search for new and effective agrochemicals is a continuous endeavor. While the biological activity of this compound is outside the scope of this article, its physicochemical properties and those of its analogues are relevant to their potential non-biological roles in crop protection formulations. Pyrrole derivatives are already present in some commercial pesticides, indicating the utility of this scaffold in agrochemical design. nih.gov
The formulation of an active ingredient is crucial for its effective application and performance. Adjuvants and other formulation aids are added to improve properties such as solubility, stability, spreading, and penetration of the active substance. The physicochemical characteristics of this compound, particularly its N-hexyl group, suggest its potential utility in this context.
The long alkyl chain of the N-hexyl group significantly increases the lipophilicity of the molecule compared to smaller N-alkyl or unsubstituted pyrroles. This property can be advantageous in several ways. For instance, it could enhance the compatibility of the compound with oil-based formulations or improve its ability to penetrate the waxy cuticle of plant leaves. A molecule like this compound could potentially act as a co-solvent or a carrier for a more polar active ingredient, facilitating its delivery.
Furthermore, the surface-active properties of molecules containing both polar (the ester group) and non-polar (the hexyl chain) moieties are of interest. While not a classical surfactant, this compound could exhibit some surface activity, potentially influencing the wetting and spreading of spray droplets on leaf surfaces.
The stability of a compound in a formulation is also a key consideration. The N-alkylation of the pyrrole ring prevents the formation of the pyrrolide anion under basic conditions, which can enhance the chemical stability of the molecule in certain formulations. The methyl ester, while potentially susceptible to hydrolysis, is generally more stable than other ester derivatives under neutral or slightly acidic conditions.
| Physicochemical Property | Influence of Molecular Features | Potential Application in Agrochemical Formulation |
| Lipophilicity (log P) | The N-hexyl chain significantly increases lipophilicity. | Carrier or co-solvent for active ingredients; enhanced penetration of plant cuticles. |
| Solubility | Soluble in a range of organic solvents. | Component of emulsifiable concentrate (EC) or oil dispersion (OD) formulations. |
| Surface Activity | Amphiphilic character due to polar ester and non-polar hexyl group. | Potential adjuvant to improve wetting and spreading of spray solutions. |
| Chemical Stability | N-alkylation prevents deprotonation; ester group provides moderate stability. | Stable component in various formulation types. |
Future Research Directions and Emerging Paradigms in Methyl 1 Hexylpyrrole 2 Carboxylate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional synthesis of pyrroles, such as the Paal-Knorr reaction, often involves harsh conditions and generates significant waste. rsc.org A primary future objective is the development of greener, more sustainable, and atom-economical methods for synthesizing Methyl 1-hexylpyrrole-2-carboxylate and related compounds.
Future research will likely focus on:
Catalytic Systems: Exploring novel catalysts, particularly those based on earth-abundant and non-noble metals like iron and cobalt, can lead to milder reaction conditions and reduced environmental impact. rsc.orgresearchgate.net The use of heterogeneous catalysts, such as aluminas or metal-organic frameworks (MOFs), offers advantages in terms of reusability and simplified product purification. mdpi.comresearchgate.net
Renewable Starting Materials: Investigating synthetic pathways that utilize biomass-derived precursors is a key aspect of sustainable chemistry. nih.govacs.org For instance, the use of biosourced 3-hydroxy-2-pyrones as masked 1,4-dicarbonyl compounds presents a promising, catalyst-free route to N-substituted pyrrole (B145914) carboxylic acid derivatives under mild conditions. acs.org
Domino and Multicomponent Reactions: Designing one-pot cascade or multicomponent reactions that form multiple bonds in a single operation significantly improves efficiency and reduces waste. rsc.orgbohrium.comrsc.org These reactions maximize atom economy by incorporating most or all atoms from the starting materials into the final product. nih.govscispace.com
| Catalyst Type | Reactants | Key Advantages |
| Homogeneous Iron Catalyst | Nitroarenes, 1,4-dicarbonyl compounds | High chemoselectivity, mild conditions, uses green reductants. rsc.org |
| Heterogeneous Alumina (CATAPAL 200) | Primary amines, Acetonylacetone | High yields, solvent-free, reusable catalyst, operational simplicity. mdpi.com |
| Iridium Complex | Secondary alcohols, Amino alcohols | Deoxygenative C-N and C-C bond formation, tolerates various functional groups. nih.gov |
| Zinc-Based MOF | Anilines, 2,5-hexanedione | High catalytic activity, tolerates sensitive functional groups. researchgate.net |
Discovery of Unprecedented Chemical Transformations and Reactivity Patterns
While the pyrrole ring is well-studied, there is still vast potential for discovering new chemical reactions and reactivity patterns, particularly for highly functionalized derivatives like this compound. epa.gov Future work will aim to move beyond classical functionalization to explore more sophisticated transformations.
Key areas of exploration include:
C-H Bond Functionalization: Developing methods for the direct and selective activation of C-H bonds on the pyrrole ring would provide a more efficient way to introduce new functional groups without the need for pre-functionalized substrates.
Ring Transformation Reactions: Investigating novel ring-opening and ring-closing cascades could lead to the synthesis of entirely new heterocyclic systems starting from the pyrrole scaffold. researchgate.net For example, the unexpected formation of six-membered rings from N-propargyl pyrrole esters highlights the potential for discovering unforeseen reaction pathways. acs.orgnih.gov
Electrochemical Synthesis: The use of electrochemical methods offers a reagent-free approach to induce novel transformations, such as the precise insertion of a single carbon atom into the pyrrole ring to form substituted pyridines. scitechdaily.com
Integration into Complex Supramolecular Architectures and Self-Assembly Research
The specific geometry and hydrogen-bonding capabilities of pyrrole-2-carboxylate derivatives make them excellent building blocks for supramolecular chemistry. The interplay of the N-hexyl group and the carboxylate moiety in this compound can be exploited to direct self-assembly processes.
Future research in this area will likely involve:
Programmed Self-Assembly: Designing molecules that can spontaneously form well-defined, complex architectures such as helices, sheets, or capsules through non-covalent interactions.
Molecular Recognition: Utilizing the pyrrole scaffold to create host molecules capable of selectively binding specific guest molecules, with applications in sensing and separation technologies. The ability of 2-acylpyrroles to form stable, doubly hydrogen-bonded cyclic dimers is a key feature that can be exploited for creating predictable assemblies. researchgate.net
Functional Supramolecular Materials: Creating materials whose properties (e.g., optical, electronic) can be controlled by modulating the self-assembly process, potentially through external stimuli like light or temperature.
Advancements in Hybrid Materials Science Incorporating Pyrrole Scaffolds
The unique electronic properties and functional versatility of the pyrrole ring make it an attractive component for advanced hybrid materials. researchgate.net Integrating scaffolds like this compound into larger material systems is a promising avenue for creating next-generation technologies.
Emerging research directions include:
Conducting Polymers and Organic Electronics: While polypyrrole is a well-known conducting polymer, incorporating functionalized pyrroles like this compound can tune the electronic properties, solubility, and processability of these materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. tdl.orgnumberanalytics.comresearchgate.netacs.org The N-hexyl group, for instance, can enhance solubility for solution-processable electronics. tdl.org
Metal-Organic Frameworks (MOFs): Using pyrrole-based linkers to construct MOFs can create materials with tailored porosity and chemical functionality. researchgate.netnih.gov These pyrrole-functionalized MOFs could exhibit enhanced catalytic activity, gas storage capabilities, or proton conductivity. researchgate.netresearchgate.netacs.org For example, inserting conductive polypyrrole into the pores of a MOF has been shown to dramatically improve its performance in the electrocatalytic reduction of CO2. acs.org
Conjugated Microporous Polymers (CMPs): The synthesis of CMPs from pyrrole-based monomers creates robust, porous materials with high surface areas and abundant nitrogen sites, making them excellent candidates for heterogeneous catalysis. frontiersin.org
| Material Type | Potential Application | Key Feature of Pyrrole Scaffold |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Electron-rich nature, tunable HOMO levels, N-functionalization for solubility. tdl.orgacs.orgbohrium.com |
| Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage, Proton Conduction | Functionalizable linkers, defined pore chemistry, potential for high conductivity. researchgate.netnih.govacs.org |
| Conjugated Microporous Polymers (CMPs) | Heterogeneous Catalysis | High surface area, inherent nitrogen active sites, robust architecture. frontiersin.org |
Synergistic Applications of Computational and Experimental Methodologies
The integration of computational chemistry with experimental synthesis and characterization is becoming indispensable for accelerating research. Density Functional Theory (DFT) and other computational methods can provide deep insights into the behavior of molecules like this compound.
Future synergistic efforts will focus on:
Reaction Mechanism Elucidation: Using computational models to investigate the transition states and energy profiles of complex reactions, thereby guiding the optimization of reaction conditions. acs.orgnih.govresearchgate.net DFT calculations, for example, have been used to understand the decarboxylation mechanism of pyrrole-2-carboxylic acid and the unexpected formation of cyclization products. nih.govresearchgate.net
Predictive Materials Design: Screening virtual libraries of pyrrole derivatives to predict their electronic, optical, and physical properties before undertaking their synthesis. researchgate.netacs.org This approach can identify promising candidates for applications in organic electronics or other advanced materials.
Spectroscopic Analysis: Combining experimental spectroscopic data (NMR, IR) with theoretical calculations to achieve a more accurate and complete assignment of a molecule's structure and conformation. researchgate.netnih.gov
Interdisciplinary Research Interfaces with Other Scientific Domains
The versatility of the pyrrole scaffold ensures its relevance across numerous scientific disciplines. nih.govnih.gov Future research on this compound and its analogues will increasingly be found at the interface of chemistry, biology, and materials science.
Promising interdisciplinary frontiers include:
Medicinal Chemistry: While avoiding direct therapeutic claims, the pyrrole scaffold is a key component in many approved drugs. scitechdaily.comorientjchem.org Research into the synthesis and functionalization of compounds like this compound provides fundamental knowledge and building blocks that could be utilized by medicinal chemists in the design of new therapeutic agents. nih.govnih.govnih.gov
Sensor Technology: The electron-rich nature of the pyrrole ring makes it sensitive to its electronic environment. researchgate.net This property can be harnessed to develop chemical sensors where binding of an analyte to a pyrrole-based receptor induces a measurable optical or electronic signal.
Agrochemicals: The development of novel, highly functionalized pyrroles could provide new molecular frameworks for the agrochemical industry, building on the precedent of existing pyrrole-containing compounds in this sector. numberanalytics.com
Q & A
Basic Research Questions
Q. What synthetic routes are available for Methyl 1-hexylpyrrole-2-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A common approach involves esterification of pyrrole derivatives. For example, trichloroacetylation of pyrrole followed by esterification with methanol under basic conditions (e.g., sodium methoxide) can yield carboxylate esters. Optimizing stoichiometry, temperature (e.g., 0°C for trichloroacetyl chloride reactions), and catalyst (e.g., AlCl₃) is critical to prevent side reactions . Similar protocols for ethyl pyrrole-2-carboxylate derivatives highlight the importance of stepwise purification and inert atmospheres to stabilize reactive intermediates .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is indispensable for confirming substituent positions on the pyrrole ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹). Reverse-phase HPLC with UV detection ensures purity, particularly for intermediates prone to oxidation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, especially regarding ring puckering?
- Methodological Answer : Single-crystal X-ray diffraction, refined using programs like SHELXL , provides precise bond angles and torsional parameters. For non-planar rings, Cremer-Pople puckering coordinates (e.g., amplitude and phase angles) quantify deviations from planarity . Validation tools in WinGX can flag outliers in thermal displacement parameters, ensuring accurate refinement of hexyl chain conformations.
Q. What strategies mitigate data discrepancies during crystallographic refinement of this compound?
- Methodological Answer : Contradictions in electron density maps (e.g., disordered solvent or substituents) require iterative refinement with SHELXL, using constraints (e.g., SIMU/ISOR) to model anisotropic motion . Twinning tests (e.g., Hooft parameter in PLATON) and Hirshfeld surface analysis distinguish genuine structural features from artifacts .
Q. How do substituents (e.g., hexyl vs. methyl groups) influence the electronic properties of pyrrole derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. Experimentally, Hammett constants (σ) derived from substituent-induced shifts in ¹H-NMR chemical probes (e.g., para-substituted benzene derivatives) quantify electronic effects .
Experimental Design & Data Analysis
Q. How can researchers design kinetic studies to probe the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40–80°C, pH 1–13) with periodic sampling monitors degradation via HPLC. Arrhenius plots extrapolate shelf life at standard conditions. For hydrolytic pathways, deuterated solvents in ¹³C-NMR track ester bond cleavage .
Q. What computational tools are effective for predicting the bioactivity of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens interactions with target proteins (e.g., kinases), while Quantitative Structure-Activity Relationship (QSAR) models correlate substituent descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values .
Structural & Mechanistic Insights
Q. How does the hexyl chain conformation affect the crystal packing of this compound?
- Methodological Answer : Mercury CSD analysis reveals van der Waals interactions between alkyl chains in adjacent molecules. Torsion angle libraries (e.g., Mogul) validate preferred rotameric states, while Hirshfeld surfaces identify dominant C–H···O contacts .
Q. What synthetic modifications enhance the solubility of this compound in aqueous media for biological assays?
- Methodological Answer : Introducing polar groups (e.g., amino or hydroxyl) via nucleophilic substitution or hydrolysis of the ester moiety improves hydrophilicity. Salt formation (e.g., hydrochloride) with amines, as seen in related pyrrole carboxylates, enhances aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
